(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate
Descripción
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Propiedades
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O.C2H2O4/c29-22(20-14-24-28(25-20)18-6-2-1-3-7-18)26-12-10-17(11-13-26)15-27-16-23-19-8-4-5-9-21(19)27;3-1(4)2(5)6/h1-9,14,16-17H,10-13,15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEYFPVPJNEKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=NN(N=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability.
Actividad Biológica
The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate is a complex organic molecule that incorporates several pharmacologically relevant moieties, including benzimidazole and triazole rings. These structural elements are known for their diverse biological activities, including anticancer properties, antimicrobial effects, and potential use in various therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 453.5 g/mol. The presence of the benzimidazole and triazole groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and triazole derivatives. For instance, derivatives of benzimidazole have shown significant cytotoxic effects against various cancer cell lines. A study reported that compounds similar to the target molecule exhibited IC50 values ranging from 0.67 µM to 0.87 µM against prostate, colon, and renal cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 0.67 |
| Compound B | HCT-116 | 0.80 |
| Compound C | ACHN | 0.87 |
These findings suggest that the target compound may exhibit similar or enhanced anticancer properties due to its structural features.
The mechanism by which benzimidazole and triazole derivatives exert their anticancer effects often involves the inhibition of key cellular pathways such as apoptosis induction and interference with DNA replication processes. For example, compounds have been shown to inhibit telomerase activity, a critical enzyme in cancer cell proliferation .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics . The target compound's structural components may enhance its interaction with microbial targets.
Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
- Study on Anticancer Activity : A derivative similar to the target compound was tested against MDA-MB-435 (melanoma) and showed a growth inhibition percentage (GP) of 98% at a concentration of .
- Antimicrobial Testing : Another study evaluated a benzimidazole derivative against various pathogens and found significant antibacterial activity, particularly against Gram-positive bacteria .
Métodos De Preparación
Preparation of 4-(Chloromethyl)piperidine Hydrochloride
The synthesis begins with the conversion of piperidin-4-ylmethanol to 4-(chloromethyl)piperidine hydrochloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). This step proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chloride.
Reaction Conditions :
Alkylation of 1H-Benzo[d]imidazole
The chloromethylpiperidine intermediate reacts with 1H-benzo[d]imidazole in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction exploits the nucleophilicity of the benzimidazole nitrogen to form the methylene-linked product.
Optimization Notes :
- Excess benzimidazole (1.2 equiv) ensures complete substitution.
- Heating at 60°C for 12 hours improves yield to ~78%.
Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is constructed via a Huisgen cycloaddition between phenyl azide and propiolic acid. Copper(I) iodide catalyzes the regioselective formation of the 1,4-disubstituted triazole.
Reaction Scheme :
$$ \text{Ph-N}_3 + \text{HC≡C-COOH} \xrightarrow{\text{CuI, DMF}} \text{2-Ph-2H-1,2,3-triazole-4-carboxylic acid} $$
Conditions :
Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the reactive acyl chloride. Excess SOCl₂ is removed under reduced pressure to yield 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride.
Critical Parameters :
Coupling of Piperidine and Triazole Fragments
Nucleophilic Acyl Substitution
The piperidine derivative reacts with the triazole carbonyl chloride in anhydrous DCM, facilitated by triethylamine (Et₃N) as a base. The reaction proceeds via attack of the piperidine nitrogen on the electrophilic carbonyl carbon.
Mechanistic Insight :
$$ \text{R-COCl} + \text{R'-NH} \xrightarrow{\text{Et}_3\text{N}} \text{R-C(O)-N-R'} + \text{HCl} $$
Optimization :
Oxalate Salt Formation
The free base is dissolved in hot ethanol and treated with oxalic acid (1.0 equiv). Crystallization at 4°C affords the oxalate salt.
Characterization Data :
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis confirmed >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| 1 | SOCl₂-mediated chlorination | 85 | High efficiency, minimal byproducts |
| 2 | K₂CO₃/DMF alkylation | 78 | Scalable, mild conditions |
| 3 | CuAAC cycloaddition | 70 | Regioselective, atom-economical |
| 4 | Et₃N/DCM coupling | 65 | Avoids racemization, high functional group tolerance |
Q & A
Q. Critical parameters for optimization :
- Temperature : Elevated temperatures (80–120°C) for cyclization steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions .
- Reaction time : Extended stirring (12–24 hours) for imidazole ring closure .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the oxalate salt .
Quality control : Use TLC (Rf comparison) and ¹H/¹³C NMR to confirm intermediate purity .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the benzimidazole NH (~δ 12.5 ppm), piperidine methylene (δ 2.5–3.5 ppm), and triazole protons (δ 7.5–8.5 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+oxalate]⁻) and fragment patterns .
- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bending .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions in the oxalate salt .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?
Answer:
- Functional group modifications : Synthesize analogs with substitutions on the benzimidazole (e.g., halogenation) or triazole (e.g., aryl vs. alkyl groups) to assess impact on bioactivity .
- In vitro assays : Test analogs against target receptors (e.g., kinase inhibition assays) to correlate structural changes with potency .
- Computational docking : Use software (e.g., AutoDock Vina) to model interactions between the methanone group and receptor active sites .
- Data analysis : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .
Advanced: What methodologies are employed to resolve discrepancies in reported biological activity data for this compound across different studies?
Answer:
- Standardized assays : Reproduce experiments under controlled conditions (e.g., fixed cell lines, uniform ATP concentrations in kinase assays) .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity required) .
- Target engagement studies : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol variations .
Basic: What are the key challenges in the purification of this compound, and how can they be addressed?
Answer:
- Challenge 1 : Co-elution of byproducts (e.g., unreacted triazole intermediates).
- Solution : Optimize gradient elution in column chromatography (e.g., 5–20% MeOH in CH₂Cl₂) .
- Challenge 2 : Low solubility of the oxalate salt in organic solvents.
- Solution : Recrystallize from ethanol/water (7:3 v/v) at 4°C .
- Challenge 3 : Hygroscopicity of intermediates.
- Solution : Store under inert atmosphere (N₂) with molecular sieves .
Advanced: How can in silico modeling techniques be applied to predict the binding affinity of this compound with target receptors?
Answer:
- Molecular docking : Simulate interactions using receptor crystal structures (e.g., PDB IDs) to identify key residues (e.g., hydrogen bonds with the methanone group) .
- MD simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex in physiological conditions .
- Free-energy calculations : Apply MM-GBSA to predict ΔG binding values and rank analogs .
Basic: What analytical methods are critical for assessing the stability of this compound under various storage conditions?
Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photo-oxidation products .
- Oxidative stability : Add H₂O₂ (3% v/v) and monitor via LC-MS for hydroxylated byproducts .
Advanced: What experimental approaches are recommended to investigate the metabolic pathways of this compound in preclinical models?
Answer:
- Radiolabeling : Synthesize ¹⁴C-labeled compound to track metabolites in rat plasma .
- LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites using fragmentation patterns .
- CYP enzyme inhibition assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
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